6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolopyrimidines . It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a bicyclic compound containing a pyrazole ring fused to a pyrimidine ring . The compound also contains a methoxyphenyl group and a phenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=CC=C(C=C1)NC2=NC(Cl)=NC3=C2C=NN3C
. This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.
Scientific Research Applications
Synthesis and Chemical Reactivity
This compound and its derivatives are synthesized through various chemical reactions, demonstrating the versatility of pyrazolo[3,4-d]pyrimidin-4-amine frameworks. For example, Golec, Scrowston, and Dunleavy (1992) detailed the preparation and conversion of related compounds into their derivatives, highlighting the compound's capacity to undergo reactions leading to fused 1,2,4-triazoles and substituted hydrazides among others. This work underlines the compound's role as a valuable scaffold in heterocyclic chemistry and its adaptability in synthesizing complex molecular structures (Golec, Scrowston, & Dunleavy, 1992).
Biological Activities
Research into the biological activities of pyrazolo[3,4-d]pyrimidin-4-amine derivatives has shown promise in various areas. Rahmouni et al. (2016) synthesized a series of derivatives and evaluated them for anti-inflammatory and anticancer properties, revealing the potential of these compounds in medicinal chemistry. Their findings suggest that specific substitutions on the pyrazolo[3,4-d]pyrimidin-4-amine framework can significantly influence the biological activity, offering insights into the design of new therapeutic agents (Rahmouni et al., 2016).
Antiproliferative and Antifungal Effects
Further studies have expanded on the compound's potential, exploring its antiproliferative and antifungal effects. Nassar et al. (2016) reported on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation against cancer cell lines, showcasing the compound's utility in developing anticancer therapies. Additionally, Jafar et al. (2017) investigated derivatives for their antifungal activity against specific fungi types, illustrating the compound's broad-spectrum biological applications (Nassar et al., 2016); (Jafar et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of several key proteins involved in DNA replication and cell cycle progression. By inhibiting CDK2, this compound disrupts these processes, leading to cell cycle arrest .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest, specifically at the G1-S phase transition . This arrest can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division for growth .
Biochemical Analysis
Biochemical Properties
6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to interact with other kinases, further influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding leads to the inhibition of CDK2 activity, resulting in cell cycle arrest and apoptosis. Additionally, this compound modulates gene expression by influencing transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it induces rapid cell cycle arrest and apoptosis in cancer cells . Over extended periods, the compound’s stability and degradation become critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions, maintaining its efficacy over time . Prolonged exposure may lead to adaptive resistance in some cell lines, necessitating combination therapies to sustain its therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, requiring careful dose optimization to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is essential for its ability to modulate cellular processes and exert its therapeutic effects .
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-25-14-9-7-12(8-10-14)21-16-15-11-20-24(13-5-3-2-4-6-13)17(15)23-18(19)22-16/h2-11H,1H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRADYNOGISPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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